REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][NH:4][C:5](=[O:17])[NH:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[O:17]=[C:5]1[NH:4][CH2:3][CH2:2][N:6]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=1 |f:1.2.3|
|
Name
|
|
Quantity
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8.5 g
|
Type
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reactant
|
Smiles
|
ClCCNC(NC1=CC=C(C(=O)OC)C=C1)=O
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuum
|
Type
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DISSOLUTION
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Details
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The crude product was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified on ISCO system (30% EtOAc in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to give a pure product as a white crystalline (5.48 g, 75%)
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(CCN1)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |